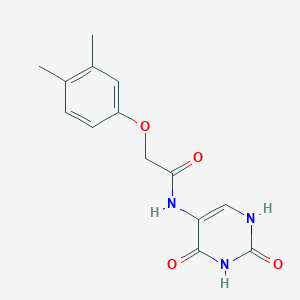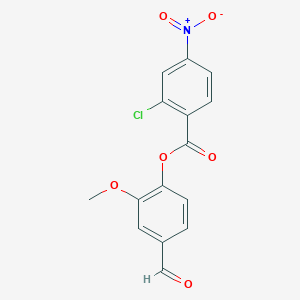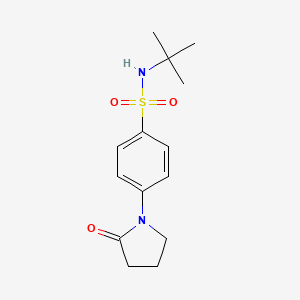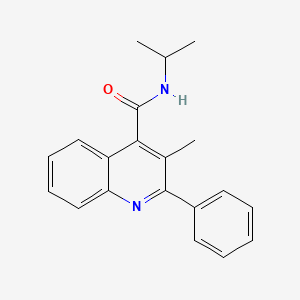![molecular formula C21H18N2O3 B5808650 (2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID](/img/structure/B5808650.png)
(2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID is a complex organic compound characterized by its unique structure, which includes a dihydropyrimidinone core linked to a phenyl group and a propenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-5-phenyl-1,4-dihydropyrimidine with a suitable benzaldehyde derivative under basic conditions, followed by the addition of propenoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
化学反応の分析
Types of Reactions
(2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and propenoic acid groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
This compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of various biological molecules.
Medicine
In medicine, this compound may be investigated for its therapeutic properties. It could serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it valuable for various applications, including material science and catalysis.
作用機序
The mechanism of action of (2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Uniqueness
(2E)-3-[3-(2,6-DIMETHYL-4-OXO-5-PHENYL-1,4-DIHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-ENOIC ACID is unique due to its combination of a dihydropyrimidinone core with a phenyl group and a propenoic acid moiety. This structure provides distinct chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.
特性
IUPAC Name |
(E)-3-[3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-20(17-8-4-3-5-9-17)21(26)22-15(2)23(14)18-10-6-7-16(13-18)11-12-19(24)25/h3-13H,1-2H3,(H,24,25)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANYIAFGUJOXJZ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)C=CC(=O)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)/C=C/C(=O)O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-allyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808591.png)

![N~1~-cycloheptyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5808606.png)
![1-[(4-Chloro-2-nitrophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5808617.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]butanamide](/img/structure/B5808624.png)
![1-fluoro-4-[(4-phenoxyphenyl)sulfonyl]benzene](/img/structure/B5808625.png)
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)

![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)

